molecular formula C8H7N3 B1387205 1,6-Naphthyridin-5-amine CAS No. 55570-60-0

1,6-Naphthyridin-5-amine

Cat. No. B1387205
CAS RN: 55570-60-0
M. Wt: 145.16 g/mol
InChI Key: QPRRHZRNVVGWEX-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-5-amine is a heterocyclic compound that has versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . It is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridine and its derivatives involves a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-naphthyridine and its derivatives are diverse and complex. They include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Scientific Research Applications

  • Anticancer Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted and the specific derivative of 1,6-Naphthyridine being used. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines .
    • Results or Outcomes : While specific results or outcomes would depend on the specific studies, the general finding is that 1,6-Naphthyridines have anticancer activity .
  • Antiviral Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have antiviral properties .
    • Methods of Application : As with the anticancer properties, the specific methods of application would depend on the specific virus being targeted and the specific derivative of 1,6-Naphthyridine being used .
    • Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have antiviral activity .
  • Anti-HIV Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have anti-HIV properties . They act as inhibitors of human immunodeficiency virus infection integrase for the treatment of acquired immune deficiency syndrome .
    • Methods of Application : The specific methods of application would depend on the specific HIV strain being targeted and the specific derivative of 1,6-Naphthyridine being used .
    • Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have anti-HIV activity .
  • Antibacterial Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have antibacterial properties .
    • Methods of Application : As with the anti-HIV properties, the specific methods of application would depend on the specific bacteria being targeted and the specific derivative of 1,6-Naphthyridine being used .
    • Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have antibacterial activity .
  • Analgesic Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have analgesic properties . They can be used to relieve pain.
    • Methods of Application : The specific methods of application would depend on the specific pain condition being targeted and the specific derivative of 1,6-Naphthyridine being used .
    • Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have analgesic activity .
  • Anti-Inflammatory Properties

    • Field : Medicinal Chemistry
    • Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties . They can be used to reduce inflammation.
    • Methods of Application : The specific methods of application would depend on the specific inflammatory condition being targeted and the specific derivative of 1,6-Naphthyridine being used .
    • Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have anti-inflammatory activity .

Safety And Hazards

1,6-Naphthyridin-5-amine may cause respiratory irritation, serious eye damage, skin irritation, and it is harmful if swallowed .

Future Directions

The future directions of 1,6-Naphthyridin-5-amine research are likely to focus on the development of new methods for the synthesis of 1,6-naphthyridine derivatives . There is also a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines .

properties

IUPAC Name

1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRHZRNVVGWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651940
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridin-5-amine

CAS RN

55570-60-0
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 5-azido-1,6-naphthyridine (3.4 g, 19.9 mmol) in methanol (40 mL) was added hydrochloric acid (30 mL). Stannous chloride dihydrate (22.5 g, 99.5 mmol) was added. The mixture was stirred at 75° C. for 3.5 h. A yellow precipitate formed. The mixture was filtered to give a yellow solid. The solid was suspended in EtOAc (200 mL). Sodium hydroxide (saturated aqueous solution) was added to adjust pH to 9. A white precipitate formed. The mixture was filtered and the filtrate was extracted with EtOAc (200 mL×6). The organic phase was dried over sodium sulfate and concentrated under reduced pressure to give 2.0 g of the crude product as a yellow solid. MS (ESI): m/z 146 [M+H]+.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Stannous chloride dihydrate
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-azido-1,6-naphthyridine (3.2 g, 18.7 mmol) in MeOH (30 mL) was stirred at room temperature. SnCl2.2H2O (21 g, 93.6 mmol) was added to the mixture, followed by the addition of concentrated HCl (10 mL), then the mixture was refluxed for 5 h. The mixture was cooled to room temperature, and neutralized with sat. NaHCO3 to adjust the pH to 7-8. The mixture was filtered, and the aqueous phase was extracted with EtOAc (5×30 mL). The combined organic layers were dried with Na2SO4, filtered, and the solvent was removed under reduced pressure to yield 1,6-naphthyridin-5-amine as a pale yellow solid, which was used in the next step without further purification (2.20 g, yield 81%). ESI MS: m/z 146 [M+11]+. 1H NMR (400 MHz, CDCl3) δ 8.91 (dd, 1J=1.6 Hz, 2J=4.8 Hz, 1H), 8.62 (d, J=8.0 Hz, 1H), 8.00 (d, J=6.0 Hz, 1H), 7.47 (dd, 1J=4.8 Hz, 2J=8.0 Hz, 1H), 7.09 (br, 2H), 6.98 (d, J=6.0 Hz, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields. …
Number of citations: 14 link.springer.com
RB Toche, BP Pagar, RR Zoman, GB Shinde… - Tetrahedron, 2010 - Elsevier
This paper describes the synthesis of 2,8-dichloroquinolin-4-amine 4 and 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine 8 as novel class of building blocks. Also …
Number of citations: 19 www.sciencedirect.com
NR Curtis, SH Davies, M Gray, SG Leach… - … Process Research & …, 2015 - ACS Publications
A large-scale process for the synthesis of SYK inhibitor 1 has been developed and used to deliver multi-kilogram yields of this active pharmaceutical ingredient. Integral to the scalable …
Number of citations: 24 pubs.acs.org
M Wang, N Naganna, HO Sintim - Bioorganic chemistry, 2019 - Elsevier
RET rearrangement is a recently identified oncogenic mutation in lung adenocarcinoma (LADC) that accounts for approximately 2% of all NSCLCs. More than six fusion partners have …
Number of citations: 12 www.sciencedirect.com
T Devadoss, V Sowmya, R Bastati - ChemistrySelect, 2021 - Wiley Online Library
The naturally and synthetically obtained 1,6‐naphthyridine derivatives possess a wide range of pharmacological properties. This factor inspired the medicinal chemists and organic …
K Nakahara, Y Mitsuoka, S Kasuya, T Yamamoto… - European Journal of …, 2021 - Elsevier
β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) has been pursued as a prime target for the treatment of Alzheimer’s disease (AD). In this report, we describe the discovery …
Number of citations: 5 www.sciencedirect.com
U Khatri, N Dayal, X Hu, E Larocque, N Naganna… - Molecular Cancer …, 2023 - AACR
Selpercatinib (LOXO292) and pralsetinib (BLU667) are RET protein tyrosine kinase inhibitors (TKIs) recently approved for treating RET-altered cancers. However, RET mutations that …
Number of citations: 5 aacrjournals.org
VM Sviripa, LM Kril, W Zhang, Y Xie, P Wyrebek… - …, 2018 - pubs.rsc.org
Fluorinated phenylethynyl-substituted heterocycles that possessed either an N-methylamino or N,N-dimethylamino group attached to heterocycles including pyridines, indoles, 1H-…
Number of citations: 5 pubs.rsc.org
T Cailly, M Begtrup - Tetrahedron, 2010 - Elsevier
Benzo[h]-1,6-naphthyridines and 5-ones, selectively functionalized at C-2, C-3, C-5 and C-10, were obtained by alkyllithium-, lithium amide- or potassium hydroxide-induced anionic …
Number of citations: 12 www.sciencedirect.com

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